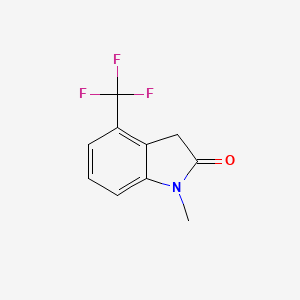
1-Methyl-4-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(trifluoromethyl)indolin-2-one is a compound belonging to the indolin-2-one family, which is known for its diverse biological and pharmacological activities. The indolin-2-one scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets, making it a valuable core for drug development .
Preparation Methods
One common synthetic route includes the reaction of 4-(trifluoromethyl)aniline with methyl isocyanate under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(trifluoromethyl)indolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Methyl-4-(trifluoromethyl)indolin-2-one can be compared with other indolin-2-one derivatives, such as:
1-Benzyl-1H-1,2,3-triazole-indolin-2-one: Known for its acetylcholine esterase inhibition properties.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Nintedanib: A commercially available drug with an indolinone core used in cancer therapy.
The uniqueness of this compound lies in its trifluoromethyl group, which can enhance its biological activity and stability compared to other similar compounds.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
1-methyl-4-(trifluoromethyl)-3H-indol-2-one |
InChI |
InChI=1S/C10H8F3NO/c1-14-8-4-2-3-7(10(11,12)13)6(8)5-9(14)15/h2-4H,5H2,1H3 |
InChI Key |
CFRZJKHSJCPYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C(C=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















